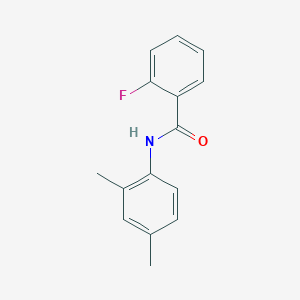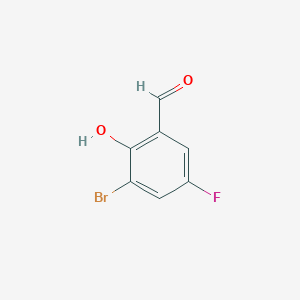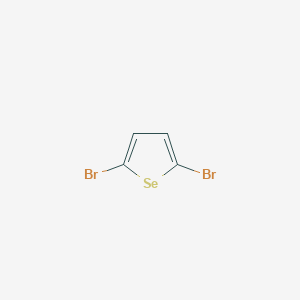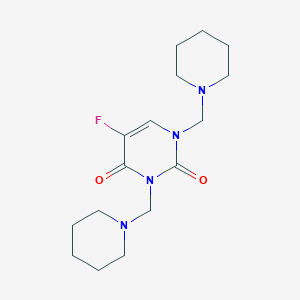
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been studied extensively in recent years, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
生化和生理效应
The biochemical and physiological effects of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- have been studied extensively. The compound has been shown to have low toxicity and good bioavailability, making it a potential candidate for drug development. Additionally, the compound has been shown to have good solubility in water, which is important for its potential use in clinical applications.
实验室实验的优点和局限性
One of the main advantages of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- for lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer and neuroprotective properties, making it a potential candidate for drug development. Additionally, the compound has low toxicity and good bioavailability, which are important factors for drug development.
However, there are also limitations to the use of this compound in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, the compound may have off-target effects that need to be further explored.
未来方向
There are several potential future directions for the study of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)-. One potential direction is the further exploration of its mechanism of action. Understanding the precise mechanism by which the compound works could lead to the development of more effective drugs.
Another potential direction is the development of new derivatives of the compound. By modifying the structure of the compound, it may be possible to enhance its therapeutic properties or reduce its off-target effects.
Finally, the compound could be further studied for its potential use in combination therapies. Combining 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- with other drugs may lead to more effective treatments for various diseases.
Conclusion
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- is a compound that has potential therapeutic applications in the treatment of various diseases. The compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research is needed to fully understand the potential of this compound and its derivatives for drug development.
合成方法
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- involves several steps. The first step involves the reaction of 5-fluoro-2,4-dichloropyrimidine with piperidine to form 5-fluoro-2,4-dichloro-6-(1-piperidinyl) pyrimidine. The second step involves the reaction of the intermediate product with diethyl oxalate to form 5-fluoro-1,3-bis(1-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione. The compound can be purified using column chromatography.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been studied extensively for its anticancer properties, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
CAS 编号 |
111971-32-5 |
|---|---|
产品名称 |
2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis(1-piperidinylmethyl)- |
分子式 |
C16H25FN4O2 |
分子量 |
324.39 g/mol |
IUPAC 名称 |
5-fluoro-1,3-bis(piperidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H25FN4O2/c17-14-11-20(12-18-7-3-1-4-8-18)16(23)21(15(14)22)13-19-9-5-2-6-10-19/h11H,1-10,12-13H2 |
InChI 键 |
QIMMTQIJERQUPP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
规范 SMILES |
C1CCN(CC1)CN2C=C(C(=O)N(C2=O)CN3CCCCC3)F |
同义词 |
5-Methyl-1,3-bis-piperidin-1-ylmethyl-1H-pyrimidine-2,4-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



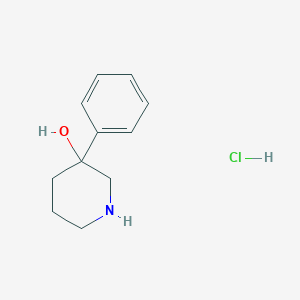
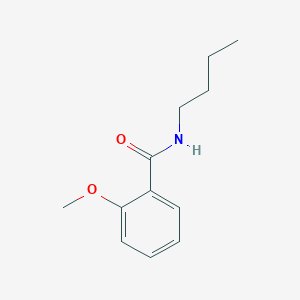
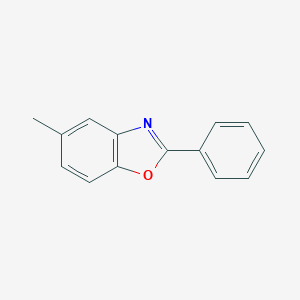
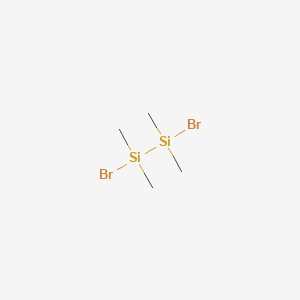
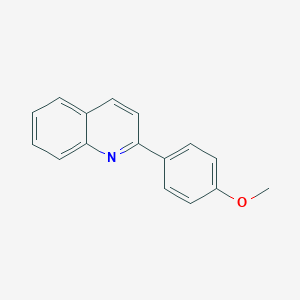
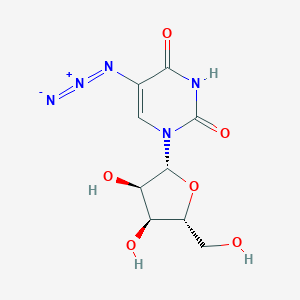
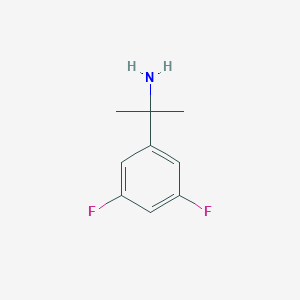
![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
